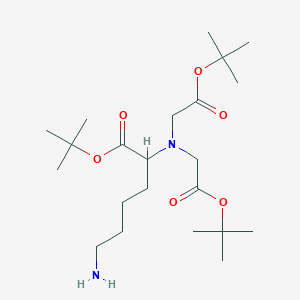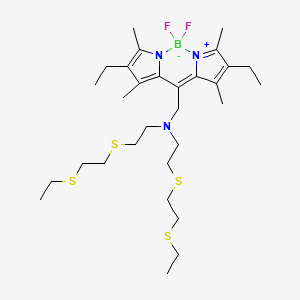
Coppersensor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coppersensor 1 is a small-molecule, membrane-permeable fluorescent dye designed for imaging labile copper pools in biological samples, including live cells. This compound consists of a boron dipyrromethene chromophore coupled to a thioether-rich receptor, which provides a high selectivity and picomolar affinity for copper(I) ions over other cellular metal ions . The fluorescence of this compound increases significantly upon binding to copper(I) ions, making it a powerful tool for studying copper homeostasis in biological systems .
Méthodes De Préparation
The synthesis of Coppersensor 1 involves several steps and typically takes 4-5 days . The process includes the preparation of the boron dipyrromethene chromophore and its subsequent coupling to a thioether-rich receptor . The detailed synthetic route and reaction conditions are described in the literature
Analyse Des Réactions Chimiques
Coppersensor 1 undergoes specific reactions with copper(I) ions, leading to a significant increase in fluorescence . The primary reaction involves the selective binding of copper(I) ions to the thioether-rich receptor, which triggers the fluorescence response . This reaction is highly selective and does not occur with other common cellular metal ions such as magnesium, calcium, and zinc . The major product formed from this reaction is the copper(I)-bound this compound complex, which exhibits enhanced fluorescence .
Applications De Recherche Scientifique
Coppersensor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to image labile copper pools in live cells, providing valuable insights into copper homeostasis and its role in various biological processes . This compound has been employed to study copper’s involvement in aerobic respiration, iron transport, oxidative stress protection, hormone production, neurotransmitter processing, and angiogenesis . Additionally, this compound has been used to investigate the mismanagement of cellular copper stores in diseases such as cancer, cardiovascular disorders, Alzheimer’s disease, Menkes and Wilson diseases, familial amyotrophic lateral sclerosis, and prion diseases .
Mécanisme D'action
The mechanism of action of Coppersensor 1 involves the selective binding of copper(I) ions to the thioether-rich receptor, which triggers a significant increase in fluorescence . This binding event allows researchers to visualize and quantify labile copper pools in biological samples using standard fluorescence microscopy techniques . The molecular recognition of copper(I) ions by this compound is highly selective, ensuring minimal interference from other cellular metal ions .
Comparaison Avec Des Composés Similaires
Coppersensor 1 is unique in its high selectivity and picomolar affinity for copper(I) ions, which distinguishes it from other fluorescent dyes used for metal ion detection . Similar compounds include other boron dipyrromethene-based fluorescent sensors designed for detecting different metal ions, such as calcium and zinc . these compounds do not exhibit the same level of selectivity and sensitivity for copper(I) ions as this compound .
Propriétés
Formule moléculaire |
C30H50BF2N3S4 |
|---|---|
Poids moléculaire |
629.8 g/mol |
Nom IUPAC |
N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-2-(2-ethylsulfanylethylsulfanyl)-N-[2-(2-ethylsulfanylethylsulfanyl)ethyl]ethanamine |
InChI |
InChI=1S/C30H50BF2N3S4/c1-9-26-22(5)29-28(21-34(13-15-39-19-17-37-11-3)14-16-40-20-18-38-12-4)30-23(6)27(10-2)25(8)36(30)31(32,33)35(29)24(26)7/h9-21H2,1-8H3 |
Clé InChI |
YPWFLOFNPLJPBT-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CCSCCSCC)CCSCCSCC)C)CC)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
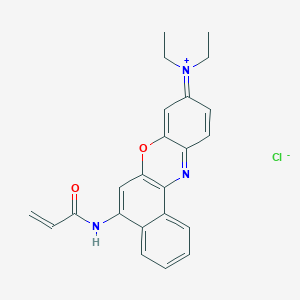
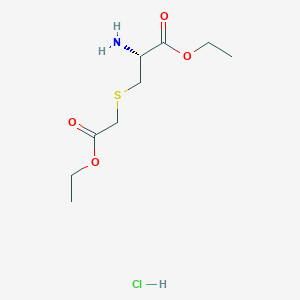
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
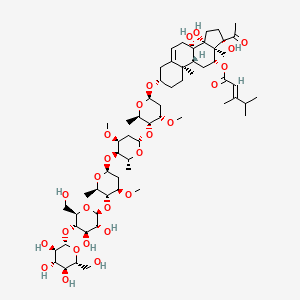
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
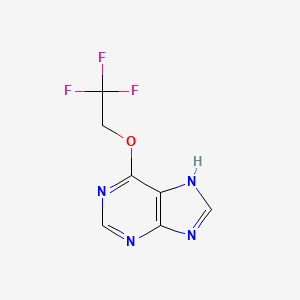

![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
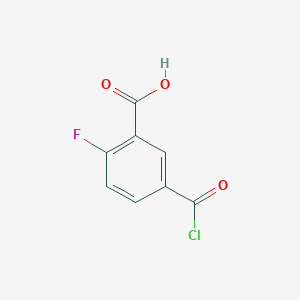
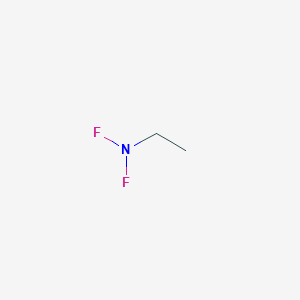
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
